ODM-204
CAS No.:
Cat. No.: VC1563586
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| IUPAC Name | NONE |
|---|---|
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
ODM-204 is a nonsteroidal compound with distinct chemical properties that contribute to its pharmacological activity. The compound has a molecular formula of C20H21F3N4 and a molecular weight of 374.40 daltons . The development of ODM-204 involved a deliberate design strategy to incorporate both CYP17A1 inhibition and androgen receptor antagonism into a single molecule. Several antiandrogen series were evaluated using structural models of the androgen receptor and CYP17A1 to determine whether a typical cytochrome heme binding moiety, such as imidazole or pyridine derivatives, could be incorporated into their structures without compromising antiandrogen activity . The series to which ODM-204 belongs was ultimately selected for further optimization as it demonstrated the most balanced inhibition of both target proteins, resulting in a compound with dual action capabilities in a single molecular entity.
| Table 1: Chemical Properties of ODM-204 | |
|---|---|
| Molecular Formula | C20H21F3N4 |
| Molecular Weight | 374.40 |
Mechanism of Action
The therapeutic potential of ODM-204 stems from its dual inhibitory activity against two critical targets in androgen signaling. First, ODM-204 inhibits CYP17A1, a key enzyme in the androgen biosynthesis pathway that catalyzes the conversion of precursors to testosterone and dihydrotestosterone (DHT) . By inhibiting this enzyme, ODM-204 reduces the production of androgens that can activate the AR signaling pathway, even in castration-resistant disease. Second, ODM-204 directly antagonizes the androgen receptor with high specificity, preventing the binding of any residual androgens and thereby blocking downstream signaling . This combined approach is particularly relevant for CRPC, which is characterized by persistent AR signaling despite castrate levels of serum testosterone, often due to increased AR expression, AR mutations, or intratumoral androgen production .
The inhibitory potency of ODM-204 has been quantified in various assay systems. Against CYP17A1, ODM-204 demonstrates IC50 values of 22 nM in human testicular microsomes, highlighting its potent inhibition of this key enzymatic target . Against the androgen receptor, ODM-204 shows an IC50 of 80 nM, indicating strong antagonism of this critical signaling protein . This balanced dual inhibition provides a pharmacological profile that differentiates ODM-204 from compounds that target only one of these mechanisms.
| Table 2: IC50 Values for ODM-204 | |
|---|---|
| Androgen receptor | 80 nM |
| CYP17A1 enzyme (human) | 22 nM |
| CYP17A1 enzyme (monkey) | 11 nM |
| CYP17A1 enzyme (rat) | 92 nM |
| 17,20-lyase inhibition | 40 nM |
Preclinical Studies and Findings
The preclinical evaluation of ODM-204 was comprehensive, encompassing both in vitro and in vivo studies to characterize its pharmacological properties and anticancer activity. In vitro studies demonstrated that ODM-204 effectively inhibited the proliferation of androgen-dependent VCaP and LNCaP prostate cancer cell lines, confirming its antiproliferative effects in cellular models of prostate cancer . The compound's inhibitory activity against CYP17A1 was confirmed in multiple species, with IC50 values of 22 nM, 11 nM, and 92 nM for human, monkey, and rat testicular microsomes, respectively . Additionally, ODM-204 inhibited the 17,20-lyase-catalyzed conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone with an IC50 of 40 nM in the H295R human adrenocortical carcinoma cell line .
In vivo studies provided further evidence of ODM-204's therapeutic potential. In a murine VCaP xenograft model, ODM-204 significantly reduced tumor growth, demonstrating its efficacy in an animal model of prostate cancer . Furthermore, after a single oral dose of 10-30 mg/kg, ODM-204 dose-dependently inhibited adrenal and testicular steroid production in sexually mature male cynomolgus monkeys, confirming its ability to suppress androgen biosynthesis in a primate model that more closely resembles human physiology . Similar results were obtained in human chorionic gonadotropin-treated male rats, providing additional support for ODM-204's ability to inhibit androgen production across multiple species . These promising preclinical findings provided the rationale for advancing ODM-204 into clinical development for patients with CRPC.
Clinical Trials: The DUALIDES Study
Based on encouraging preclinical data, ODM-204 advanced to clinical evaluation in the DUALIDES trial, a first-in-human study in patients with metastatic castration-resistant prostate cancer (mCRPC) . This open, non-randomized, uncontrolled, multicenter, dose-escalation study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of ODM-204 in patients with progressive mCRPC . The study was conducted in approximately 15 centers across Europe and consisted of both Phase I dose escalation and Phase II dose expansion components .
The DUALIDES trial was sponsored by Orion Corporation Orion Pharma and received favorable opinion from the Wales REC 2 on February 20, 2015 . In the Phase I portion, patients were enrolled into sequential cohorts receiving ODM-204 at dose levels of 50, 100, 200, 300, and 500 mg twice daily . The primary objectives of this phase were to determine the maximum tolerated dose, characterize the pharmacokinetic profile, and identify a recommended dose for the Phase II expansion portion . The study protocol included a screening period of up to 14 days, a treatment period continuing until disease progression or intolerable adverse events, and a post-treatment follow-up period of 28 days after the last dose of ODM-204 .
| Table 3: DUALIDES Clinical Trial Design | |
|---|---|
| Type | Open, non-randomized, uncontrolled, multicenter, dose escalation |
| Phase | I/II |
| Sponsor | Orion Corporation Orion Pharma |
| Target enrollment | ~50 patients (Phase I), ~45 patients (Phase II) |
| Dose levels | 50, 100, 200, 300, 500 mg twice daily |
The Phase I portion of the DUALIDES trial enrolled 23 patients with progressive mCRPC across the various dose cohorts, with data cutoff for the initial report occurring on October 14, 2016 . The patient population had a median age of 70 years (range 57-84 years) and a median baseline PSA level of 46.5 ng/mL (range 0.7-249.6 ng/mL) . The median duration of treatment was 11.6 weeks (range 0.3-60.4 weeks), with 9 patients (39%) continuing treatment for more than 12 weeks and 4 patients (17.4%) still receiving treatment at the time of data cutoff . This preliminary clinical experience provided valuable insights into the safety, pharmacokinetics, and potential efficacy of ODM-204 in patients with mCRPC.
| Table 4: Patient Demographics and Baseline Characteristics (Phase I) | |
|---|---|
| Number of patients | 23 |
| Median age | 70 years (range 57-84) |
| Median PSA | 46.5 ng/mL (range 0.7-249.6) |
| Median time on treatment | 11.6 weeks (range 0.3-60.4) |
Pharmacokinetic Profile
Interestingly, steady-state values on day 8 were unexpectedly decreased in most patients, especially at higher doses, contrary to what was observed in the nonclinical monkey studies . Further, decreased predose concentrations were observed on day 29 . This effect may be related to an induction of an elimination route caused by ODM-204, and it appears to become more pronounced at higher doses after an eight-day treatment period . These findings suggest that ODM-204 may induce its own metabolism or elimination, potentially limiting the sustained exposure that might be necessary for optimal therapeutic effect.
These pharmacokinetic observations present significant challenges for the development path of ODM-204, as noted in the research literature . The unexpected decrease in steady-state plasma concentrations could potentially impact the compound's ability to maintain therapeutic levels over extended treatment periods, which is particularly important for a chronic disease like CRPC. Understanding and potentially addressing these pharmacokinetic challenges would be crucial for the further development of ODM-204 as a viable treatment option for patients with CRPC.
Efficacy Results
Despite the pharmacokinetic challenges, preliminary efficacy signals were observed in the DUALIDES trial, suggesting potential therapeutic activity of ODM-204 in patients with mCRPC. Among the 23 patients enrolled in the Phase I portion, 7 patients (30%) experienced a decrease in prostate-specific antigen (PSA) levels, with a median decrease of 47% (range 2-99%) . Notably, 3 patients (13%) achieved a PSA response, defined as a reduction of ≥50% from baseline, at the 12-week assessment . These PSA responses suggest that ODM-204 may have meaningful biological activity in at least a subset of patients with mCRPC.
In addition to PSA responses, imaging assessments performed at week 12 showed stable disease in four patients and arrested progression of bone lesions in at least one patient in each dose cohort . Importantly, the patients demonstrating over 50% decrease in PSA continued ODM-204 treatment for over a year without discontinuation due to adverse events or disease progression, which is an encouraging outcome that suggests durable benefit in responding patients . These preliminary efficacy signals are consistent with the expected pharmacological effects of dual inhibition of CYP17A1 and AR, providing clinical validation of the proposed mechanism of action.
| Table 6: Clinical Responses | |
|---|---|
| Patients with PSA decrease | 7 (30%) |
| Median PSA decrease | 47% (range 2-99%) |
| Patients with PSA response (≥50% reduction) | 3 (13%) |
The observed clinical benefits, while preliminary, suggest that dual inhibition of CYP17A1 and AR could indeed be a valuable approach for the treatment of prostate cancer patients, as noted in the research literature . The ability of ODM-204 to induce PSA decreases and stabilize disease in some patients, despite the pharmacokinetic challenges, provides a proof-of-concept for this dual inhibition strategy and may inform the development of future compounds targeting these pathways.
| Table 5: Adverse Events (≥10%) | |
|---|---|
| Fatigue | 6 (26%) |
| Nausea | 6 (26%) |
| Decreased appetite | 5 (22%) |
| Diarrhea | 5 (22%) |
| Vomiting | 5 (22%) |
The safety profile of ODM-204 is particularly important in the context of CRPC treatment, as patients often receive multiple lines of therapy and may have diminished physiological reserves due to age, prior treatments, and disease burden. The manageable safety profile observed in the DUALIDES trial suggests that ODM-204 could potentially be integrated into the treatment paradigm for CRPC without adding substantial toxicity burden to patients already dealing with a challenging disease.
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